ICI-204448

Blood-Brain Barrier Peripheral Selectivity Kappa Opioid Receptor

ICI-204448 is a peripherally-restricted κ-opioid agonist (KOR binding IC50 = 13 nM). Unlike brain-penetrant analogs (e.g., U-50488H), it activates peripheral KOR without CNS side effects (dysphoria/sedation). Crucial for dissecting peripheral vs. central pain/itch mechanisms. In vivo efficacy confirmed in mononeuropathy models (40-50 µg intraplantar). Lacks CYP2D6 inhibition liability, ensuring cleaner PK/PD data.

Molecular Formula C23H26Cl2N2O4
Molecular Weight 465.4 g/mol
CAS No. 125190-72-9
Cat. No. B1674350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI-204448
CAS125190-72-9
SynonymsICI 204448
ICI-204448
N(1)-(2-(N-methyl-3,4-dichlorophenylacetamido)-2-(3-carboxyphenyl)ethyl)pyrrolidine
Molecular FormulaC23H26Cl2N2O4
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C23H26Cl2N2O4/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30)
InChIKeyJKYJSFISYHSNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICI 204448 (CAS 125190-72-9): A Peripherally Selective Kappa-Opioid Agonist for Research in Pain, Itch, and Peripheral Receptor Discrimination


ICI 204448 (CAS 125190-72-9) is a synthetic, monocarboxylic acid derivative belonging to the arylacetamide class of kappa-opioid receptor (KOR) agonists [1]. Its defining feature is a pronounced peripheral restriction: it demonstrates minimal central nervous system (CNS) penetration, enabling researchers to selectively activate peripheral KOR populations without eliciting the centrally-mediated adverse effects typical of the class, such as dysphoria and sedation [2]. This compound serves as a critical tool compound for dissecting the physiological roles of peripheral versus central KOR in models of pain, itch, and inflammation.

Why ICI 204448 (CAS 125190-72-9) Cannot Be Interchanged with Other Kappa Agonists: The Critical Importance of Peripheral Restriction and Off-Target Profile


While the arylacetamide class contains numerous potent KOR agonists, simple substitution based on in vitro receptor affinity is highly inadvisable. The functional selectivity, particularly the degree of CNS penetration and potential for off-target enzyme inhibition, varies dramatically among these compounds [1]. For instance, the central penetrant U-50488H achieves high brain levels, producing a mixed central-peripheral phenotype, whereas a compound like ICI 199441, despite high potency, is a strong CYP2D6 inhibitor [2]. Therefore, procurement decisions must be guided by quantifiable, comparator-based evidence of peripheral selectivity, in vivo efficacy, and a clean off-target profile, as detailed below.

Quantitative Evidence Guide: Verifiable Differentiation of ICI 204448 (CAS 125190-72-9) from Key Comparators


Minimal CNS Penetration: A Defining Quantitative Difference from U-50488H

ICI 204448 achieves substantially lower brain concentrations compared to the centrally-penetrant reference KOR agonist, U-50488H. Ex vivo binding studies following subcutaneous administration in mice demonstrated that the brain levels of ICI 204448 were markedly lower, quantifying its peripheral restriction [1]. This directly contrasts with U-50488H, which produces robust central effects.

Blood-Brain Barrier Peripheral Selectivity Kappa Opioid Receptor Ex Vivo Binding

In Vivo Antinociceptive Efficacy at Peripherally Relevant Doses

In a rat model of mononeuropathy, intraplantar injection of ICI 204448 demonstrated a clear, dose-dependent antinociceptive effect that was specific to the injected paw, confirming its local, peripheral action [1]. This provides a quantified efficacy benchmark for experimental design.

Analgesia Peripheral Neuropathy In Vivo Pharmacology Pain Model

Balanced Potency Profile: In Vitro KOR Affinity Relative to Higher-Potency, Less Selective Analogs

While not the most potent arylacetamide in vitro, ICI 204448 exhibits a well-characterized KOR binding affinity (IC50 = 13.0 nM) that is distinct from ultra-potent analogs like ICI 197067 (IC50 = 1.5 nM) [1]. This more moderate affinity is paired with a functional agonist profile (rabbit vas deferens IC50 = 15 nM) that is essential for its defined peripheral action [1].

Receptor Binding Affinity Selectivity In Vitro Pharmacology Kappa Opioid Receptor

Absence of Significant CYP2D6 Inhibition: A Key Differentiator from ICI 199441

The arylacetamide class is known for potent CYP2D6 inhibition, a major liability. For example, the high-affinity KOR agonist ICI 199441 is a strong CYP2D6 inhibitor (IC50 = 26 nM) [1]. In contrast, ICI 204448 was not identified as a strong CYP2D6 inhibitor in these studies, representing a significant functional advantage for in vivo experiments where avoiding drug-drug interactions or altered endogenous metabolism is critical [1].

Drug-Drug Interaction Cytochrome P450 CYP2D6 Off-Target Activity

Best Research and Industrial Application Scenarios for ICI 204448 (CAS 125190-72-9)


Dissecting Central vs. Peripheral KOR Mechanisms in Pain and Itch

The primary application for ICI 204448 is as a tool to selectively activate peripheral KOR. Researchers studying neuropathic pain or pruritus can use ICI 204448 in parallel with a brain-penetrant KOR agonist (e.g., U-50488H) to determine whether an observed physiological effect is mediated by receptors in the CNS or in peripheral tissues. The quantitative CNS penetration data from Shaw et al. (1989) provides the justification for this experimental design [1].

Validating Peripheral Analgesia in Preclinical Neuropathic Pain Models

Investigators can employ ICI 204448 to assess the role of peripheral KOR in specific pain states. The compound's demonstrated, dose-dependent efficacy (40-50 µg intraplantar) in the rat mononeuropathy model serves as a direct, evidence-based starting point for designing similar experiments in other models of localized inflammatory or neuropathic pain [2]. The lack of effect on the contralateral paw confirms its peripheral site of action.

In Vitro KOR Characterization Without Confounding Ultra-High Affinity

For in vitro assays, such as competition binding or functional assays (e.g., rabbit vas deferens), ICI 204448 provides a well-characterized, moderate-affinity agonist profile (KOR binding IC50 = 13 nM; functional IC50 = 15 nM) [3]. This makes it a suitable alternative to higher-affinity compounds like ICI 197067 (IC50 = 1.5 nM) when the goal is to study KOR activation under conditions that better reflect physiological ligand dynamics and minimize the risk of non-specific binding artifacts.

In Vivo Studies Requiring a Clean CYP Profile

When designing in vivo experiments, especially in transgenic models or where other drugs are co-administered, ICI 204448 is the preferred arylacetamide KOR agonist. Unlike ICI 199441, which is a potent CYP2D6 inhibitor (IC50 = 26 nM) and can cause significant drug-drug interactions, ICI 204448 does not share this off-target liability [4]. This reduces experimental variability and improves the interpretability of pharmacokinetic and pharmacodynamic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICI-204448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.